Cas no 152121-82-9 (N,3-Dimethoxy-N-methylbenzamide)

N,3-Dimethoxy-N-methylbenzamide is a synthetic organic compound featuring a benzamide core substituted with methoxy and N-methyl groups. Its molecular structure, characterized by the presence of dimethoxy and N-methyl functionalities, lends it utility as an intermediate in pharmaceutical and agrochemical synthesis. The compound's stability and reactivity make it suitable for further functionalization, particularly in amide bond-forming reactions. Its defined purity and consistent performance are advantageous for research and industrial applications requiring precise chemical transformations. The methoxy groups enhance solubility in organic solvents, facilitating its use in diverse synthetic pathways. This compound is typically handled under standard laboratory conditions, ensuring compatibility with common organic synthesis protocols.
N,3-Dimethoxy-N-methylbenzamide structure
152121-82-9 structure
Product Name:N,3-Dimethoxy-N-methylbenzamide
CAS No:152121-82-9
MF:C10H13NO3
MW:195.215122938156
MDL:MFCD02684313
CID:99352
PubChem ID:14973054
Update Time:2025-11-01

N,3-Dimethoxy-N-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N,3-Dimethoxy-N-methylbenzamide
    • 3,N-DIMETHOXY-N-METHYLBENZAMIDE
    • Benzamide,N,3-dimethoxy-N-methyl-
    • 3-methoxy-N-methoxy-N-methyl-benzamide
    • Benzamide,N,3-dimethoxy-N-methyl
    • N,3-Dimethoxy-N-Methyl-Benzamide
    • N-methoxy-N-methyl-3-methoxybenzamide
    • N-Methoxy-3-methoxy-N-methylbenzamide
    • 152121-82-9
    • DTXSID00566313
    • MFCD02684313
    • D95467
    • SCHEMBL307622
    • AKOS008953112
    • F1903-0118
    • 3,N-dimethoxy-N-methyl-benzamide
    • FT-0692041
    • AM765
    • AS-78388
    • Benzamide, N,3-dimethoxy-N-methyl-
    • SUGYJMOLHWZNDP-UHFFFAOYSA-N
    • A852411
    • N-Methyl-N,3-bis(methyloxy)benzamide
    • DB-063928
    • DTXCID60517088
    • MDL: MFCD02684313
    • Inchi: 1S/C10H13NO3/c1-11(14-3)10(12)8-5-4-6-9(7-8)13-2/h4-7H,1-3H3
    • InChI Key: SUGYJMOLHWZNDP-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(C(N(C)OC)=O)=C1

Computed Properties

  • Exact Mass: 195.09000
  • Monoisotopic Mass: 195.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 38.8Ų

Experimental Properties

  • Density: 1.114±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 344.5°Cat760mmHg
  • Flash Point: 162.2°C
  • Refractive Index: 1.518
  • Solubility: Almost insoluble (0.084 g/l) (25 º C),
  • PSA: 38.77000
  • LogP: 1.32860

N,3-Dimethoxy-N-methylbenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N,3-Dimethoxy-N-methylbenzamide Production Method

Additional information on N,3-Dimethoxy-N-methylbenzamide

Professional Introduction to N,3-Dimethoxy-N-methylbenzamide (CAS No. 152121-82-9)

N,3-Dimethoxy-N-methylbenzamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 152121-82-9, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of N,3-Dimethoxy-N-methylbenzamide consists of a benzamide core substituted with methoxy and dimethoxy groups, which contribute to its distinct chemical behavior and reactivity.

The benzamide moiety is a well-known pharmacophore in many bioactive molecules, often contributing to the binding affinity and specificity of drug candidates. In the case of N,3-Dimethoxy-N-methylbenzamide, the presence of methoxy and dimethoxy groups enhances its solubility and interaction with biological targets. These features make it a valuable scaffold for designing novel therapeutic agents.

Recent advancements in the field of chemical biology have highlighted the importance of such substituted benzamides in modulating biological pathways. Studies have demonstrated that N,3-Dimethoxy-N-methylbenzamide exhibits promising activity against various enzymes and receptors, making it a candidate for further exploration in drug discovery. Specifically, research has focused on its potential as an inhibitor of enzymes involved in inflammatory responses and cancer progression.

The synthesis of N,3-Dimethoxy-N-methylbenzamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of methoxy groups at the 3-position and the N-methyl substitution at the amide nitrogen significantly influences the compound's electronic properties and its interaction with biological systems. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity of the target molecule.

In terms of pharmacological activity, N,3-Dimethoxy-N-methylbenzamide has shown intriguing properties in preclinical studies. Its ability to interact with specific biological targets suggests that it could be developed into a lead compound for treating diseases such as cancer and inflammation-related disorders. The compound's structural features allow it to mimic natural ligands and disrupt pathological signaling pathways.

The development of novel drug candidates often involves optimizing the chemical structure to enhance efficacy and minimize side effects. In the case of N,3-Dimethoxy-N-methylbenzamide, modifications such as varying the substitution pattern or introducing additional functional groups can lead to derivatives with improved pharmacological profiles. Computational modeling and high-throughput screening techniques are being utilized to identify promising analogs that can be further developed into clinical candidates.

The role of N,3-Dimethoxy-N-methylbenzamide in medicinal chemistry extends beyond its direct therapeutic applications. It serves as a valuable intermediate for synthesizing more complex molecules with tailored biological activities. The versatility of this compound makes it an attractive choice for researchers exploring new drug development strategies.

As our understanding of biological systems continues to evolve, compounds like N,3-Dimethoxy-N-methylbenzamide will play a crucial role in addressing unmet medical needs. The integration of cutting-edge synthetic techniques with innovative pharmacological assays will drive the discovery of next-generation therapeutics. The study of this compound not only advances our knowledge in pharmaceutical chemistry but also opens new avenues for treating complex diseases.

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